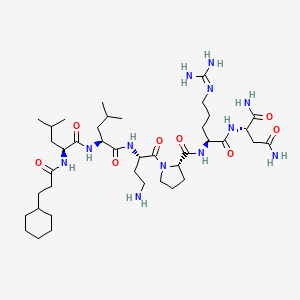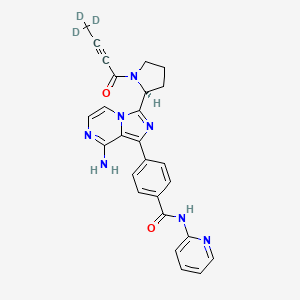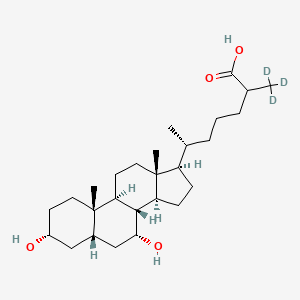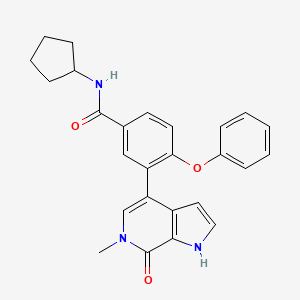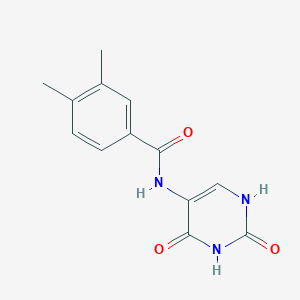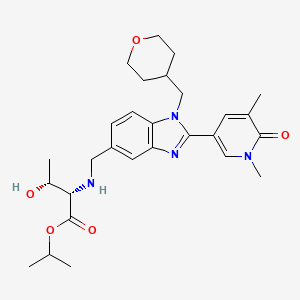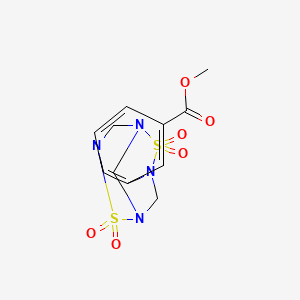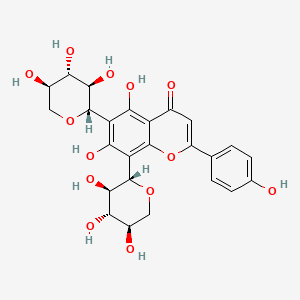
Mitoxantrone-d8 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitoxantrone-d8 (dihydrochloride) is a deuterated form of Mitoxantrone dihydrochloride, which is a potent inhibitor of topoisomerase II. This compound is primarily used in scientific research due to its enhanced stability and unique properties imparted by the deuterium atoms. Mitoxantrone dihydrochloride is known for its antitumor activity and ability to induce apoptosis in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mitoxantrone-d8 (dihydrochloride) involves the incorporation of deuterium atoms into the Mitoxantrone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of Mitoxantrone-d8 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and quality control to ensure the final product meets stringent specifications .
Chemical Reactions Analysis
Types of Reactions
Mitoxantrone-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of Mitoxantrone-d8 (dihydrochloride) can lead to the formation of quinones, while reduction can produce hydroquinones. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Mitoxantrone-d8 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in studies involving cell apoptosis and DNA interactions.
Medicine: Investigated for its potential in cancer treatment due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Mitoxantrone-d8 (dihydrochloride) exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into DNA, it causes crosslinks and strand breaks, disrupting the DNA synthesis and repair processes. This leads to apoptosis in rapidly dividing cells, making it effective against certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another topoisomerase II inhibitor with similar antitumor activity.
Epirubicin: A derivative of doxorubicin with a similar mechanism of action.
Daunorubicin: Another anthracycline antibiotic used in cancer treatment.
Uniqueness
Mitoxantrone-d8 (dihydrochloride) is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its pharmacokinetic properties. This makes it particularly useful in research settings where precise tracing and analysis are required .
Properties
Molecular Formula |
C22H30Cl2N4O6 |
|---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione;dihydrochloride |
InChI |
InChI=1S/C22H28N4O6.2ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;;/h1-4,23-30H,5-12H2;2*1H/i9D2,10D2,11D2,12D2;; |
InChI Key |
ZAHQPTJLOCWVPG-OSNULJQWSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O.Cl.Cl |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


